1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(2-Chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a piperazine moiety and a 2-chlorobenzenesulfonyl substituent. The triazolo-pyrimidine scaffold is structurally analogous to purine bases, making it a candidate for targeting enzymes such as phosphodiesterases (PDEs) or kinases . The 2-chlorobenzenesulfonyl group enhances electronic interactions with biological targets due to its electron-withdrawing properties, while the phenyl group on the triazole ring contributes to hydrophobic binding .
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7O2S/c21-16-8-4-5-9-17(16)31(29,30)27-12-10-26(11-13-27)19-18-20(23-14-22-19)28(25-24-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCAOLZCXWWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of HMS3524L20 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
HMS3524L20 interacts with CDK2, inhibiting its activity. The compound shows significant inhibitory activity against CDK2/cyclin A2. This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 by HMS3524L20 affects the cell cycle progression, specifically at the S phase. This leads to the induction of apoptosis within cells. The compound also affects the activation of the Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (Akt), and Extracellular Signal-Regulated Kinase (Erk)1/2 in cancer cells.
Biochemical Analysis
Biochemical Properties
The biochemical properties of HMS3524L20 are largely determined by its interactions with various biomolecules. The compound has been shown to exhibit antiproliferative activity, suggesting that it interacts with key enzymes and proteins involved in cell proliferation
Cellular Effects
HMS3524L20 has been shown to have significant effects on various types of cells. In particular, it has demonstrated potent antiproliferative activity against several cancer cell lines This suggests that HMS3524L20 influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its antiproliferative activity, it is likely that HMS3524L20 exerts its effects at the molecular level through interactions with key biomolecules involved in cell proliferation. These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.90 g/mol. The structure includes a piperazine ring, a chlorobenzenesulfonyl group, and a triazolopyrimidine moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to This compound . For instance, derivatives of piperazine have shown moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory activity against:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
- Urease : Involved in urea metabolism.
Inhibitory activity against these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The IC50 values for some synthesized derivatives were reported as follows:
| Compound ID | IC50 (µM) | Enzyme Target |
|---|---|---|
| 7l | 2.14 ± 0.003 | AChE |
| 7m | 0.63 ± 0.001 | Urease |
These results indicate that modifications in the chemical structure can enhance biological efficacy .
Other Pharmacological Activities
Beyond antibacterial and enzyme inhibition, compounds related to this structure have been investigated for additional therapeutic effects:
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Hypoglycemic Effects : Certain piperazine derivatives have shown promise in controlling blood glucose levels .
Case Study 1: Synthesis and Evaluation of Piperazine Derivatives
A study synthesized various piperazine derivatives and evaluated their biological activities. Among them, several compounds demonstrated significant antibacterial and enzyme inhibitory properties. The docking studies indicated strong binding interactions with target proteins, suggesting potential mechanisms of action .
Case Study 2: Structure-Activity Relationship (SAR)
Research has focused on understanding the SAR of compounds similar to This compound . By modifying functional groups on the piperazine ring or the sulfonyl moiety, researchers identified key structural features that enhance biological activity .
Scientific Research Applications
Cancer Treatment
The compound has shown promising results in preclinical studies targeting various cancer types. Notably, it has been evaluated for its efficacy against several human cancer cell lines:
- Cell Line Efficacy : The compound was tested against HT29 (colon), A2780 (ovarian), and MCF-7 (breast) cancer cell lines. It demonstrated significant cytotoxic effects, with some analogues exhibiting growth inhibition values as low as 3.1 µM against MCF-7 cells and 11 µM against U87 glioblastoma cells .
| Cell Line | GI50 Values (µM) |
|---|---|
| MCF-7 | 3.1 |
| U87 | 11 |
| A2780 | Not specified |
| HT29 | Not specified |
These findings suggest that modifications to the phenylacetamide moiety can enhance the compound's anticancer activity. For instance, the introduction of sterically bulky groups improved cytotoxicity against pancreatic cancer cell lines such as BxPC-3 and AsPC-1 .
Neurological Disorders
The compound's mechanism of action involves modulation of ion channels, particularly KCNQ potassium channels. This is critical for developing treatments for neurological disorders such as:
- Alzheimer's Disease
- Parkinson's Disease
- Multiple Sclerosis
Research indicates that derivatives of this compound can act as potent openers of KCNQ channels, which are implicated in neuronal excitability and synaptic transmission . Enhancing the pharmacological profile of these compounds could lead to improved therapeutic options for patients suffering from neurodegenerative diseases.
Mechanistic Insights
The structure of 1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine allows for interactions with specific protein targets. For example:
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
2-((3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CID 941991-29-3) Key Differences:
- Substituent at position 7: A sulfanyl-ethanone group replaces the sulfonyl-piperazine in the target compound.
- Triazole substituent: A 4-chlorobenzyl group instead of a phenyl group.
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Key Differences :
- Core structure: Pyrazolo-pyrimidinone vs. triazolo-pyrimidine.
- Piperazine modification: Deuterated methyl group at the piperazine nitrogen.
Pyrazolo-Pyrimidinones
Compounds like MK76 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) share a pyrazolo-pyrimidine backbone but lack the triazole ring and sulfonyl-piperazine group . The trifluoromethyl and nitro groups in MK76 enhance lipophilicity and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.
Functional and Pharmacological Comparisons
- Binding Affinity : The target compound’s sulfonyl group may form stronger hydrogen bonds compared to sulfanyl or pyrazolo derivatives, improving target engagement .
- Metabolic Stability : The absence of deuterium in the target compound’s piperazine suggests faster hepatic metabolism than deuterated analogs .
Research Findings and Limitations
- Triazolo-Pyrimidine vs. Pyrazolo-Pyrimidinone: Triazolo derivatives exhibit higher rigidity, which may improve selectivity but reduce synthetic accessibility compared to pyrazolo analogs .
- Gaps in Data: No direct activity data for the target compound is available in the provided evidence. Predictions are based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
